

A Comparative Analysis of Triclopyr Triethylamine Salt and Choline Salt Formulations

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Triclopyr triethylamine salt*

Cat. No.: *B165569*

[Get Quote](#)

A detailed examination of the herbicidal activity and characteristics of two key triclopyr salt formulations for researchers and scientists in plant science and herbicide development.

Introduction

Triclopyr, a selective systemic herbicide, is widely utilized for the control of broadleaf weeds in various agricultural and non-agricultural settings.^[1] Its herbicidal efficacy is rooted in its ability to mimic the plant hormone auxin, leading to uncontrolled and disorganized plant growth and eventual plant death.^{[1][2][3]} Triclopyr is formulated in several salt and ester forms to enhance its physical and chemical properties for application. Among these, the triethylamine (TEA) salt and the more recent choline salt are of significant interest to researchers for their distinct characteristics. This guide provides an objective comparison of the herbicidal activity of **triclopyr triethylamine salt** and triclopyr choline salt formulations, supported by experimental data, detailed protocols, and a review of their mechanisms of action.

Herbicidal Activity: A Quantitative Comparison

A key study published in *Weed Technology* provides a direct comparison of the herbicidal activity of four triclopyr formulations, including the triethylamine and choline salts. The study evaluated the effective dose required to cause a 50% reduction in plant growth (ED50) on four different plant species under greenhouse conditions.

Table 1: Comparative Efficacy (ED50) of Triclopyr Formulations on Various Plant Species[4][5]

Formulation	Soybean (g ae/ha)	Tomato (g ae/ha)	Sunflower (g ae/ha)	Cotton (g ae/ha)
Triethylamine Salt	22.56	22.87	60.39	>1121
Choline Salt	20.95	38.27	78.53	>1121

Source: Weed Technology, 2017[4][5]

The data reveals species-specific differences in the activity of the two formulations.[4] For soybean, the choline salt and triethylamine salt formulations demonstrated the highest activity, with ED50 values approximately 50% lower than the ester and acid formulations.[5] In the case of tomato and sunflower, the triethylamine salt was the most active formulation.[4][5] Cotton exhibited high tolerance to all tested triclopyr formulations.[4][5]

Experimental Protocols

The following is a detailed methodology for the key comparative efficacy experiments cited above.

Plant Material and Growth Conditions

- Species: Soybean (*Glycine max*), Tomato (*Solanum lycopersicum*), Sunflower (*Helianthus annuus*), and Cotton (*Gossypium hirsutum*).[4]
- Growth Medium: A commercial potting mix.
- Growing Conditions: Plants were cultivated in a greenhouse environment, receiving regular watering and fertilization to ensure optimal growth.[5]

Herbicide Application

- Formulations Tested: **Triclopyr triethylamine salt** and triclopyr choline salt.[5]

- Application Rates: A range of application rates from 17 to 1,121 grams of acid equivalent per hectare (g ae/ha) were used to establish a dose-response curve. A non-treated control was included for comparison.[4]
- Application Method: Herbicides were applied as a foliar spray using a pressurized cabinet sprayer. The sprayer was calibrated to deliver a consistent and precise volume of the herbicide solution to the plant foliage.[5]

Evaluation

- Endpoint: The primary endpoint for assessing herbicidal activity was the reduction in plant biomass.[5]
- Timing: Plant biomass was harvested 21 days after the herbicide treatment.[5]
- Data Analysis: The harvested biomass was dried and weighed. The data was then used to calculate the ED50 values for each formulation on each plant species.

Mechanism of Action: The Synthetic Auxin Pathway

Triclopyr functions as a synthetic auxin, disrupting the normal hormonal balance in susceptible plants.[2][3] The following diagram illustrates the simplified signaling pathway initiated by synthetic auxins like triclopyr.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Triclopyr General Fact Sheet [npic.orst.edu]
- 2. invasive.org [invasive.org]
- 3. acs.org [acs.org]
- 4. Relative Activity of Four Triclopyr Formulations | Weed Technology | Cambridge Core [cambridge.org]
- 5. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [A Comparative Analysis of Triclopyr Triethylamine Salt and Choline Salt Formulations]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b165569#triclopyr-triethylamine-salt-versus-choline-salt-formulation-activity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com